1-Acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide, 95%
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used for the treatment of various disorders in the human body . Indole derivatives, both natural and synthetic, show various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community . Various classical and advanced synthesis methods for indoles have been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .
Molecular Structure Analysis
The molecular structure of indoles is a significant heterocyclic system . The aromatic heterocyclic scaffold resembles various protein structures .
Chemical Reactions Analysis
Indole derivatives have been extensively explored for their potential as biologically active compounds . They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Scientific Research Applications
Antidiabetic Applications
Indole derivatives may impact glucose metabolism and insulin sensitivity. Although no direct studies exist for our compound, its indole structure warrants investigation in the context of diabetes.
Future Directions
The rapid emergence of drug-resistant tuberculosis is a major challenge to be addressed . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis .
properties
IUPAC Name |
1-acetyl-N,3,3-trimethyl-2H-indole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-9(16)15-8-13(2,3)11-6-5-10(7-12(11)15)19(17,18)14-4/h5-7,14H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFIIXYVQCRCIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=C1C=C(C=C2)S(=O)(=O)NC)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N,3,3-trimethyl-2,3-dihydro-1H-indole-6-sulfonamide |
Synthesis routes and methods
Procedure details
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